Cas no 61861-88-9 (3-methyl-5-nitro-1H-Indole)
3-methyl-5-nitro-1H-Indole Chemical and Physical Properties
Names and Identifiers
-
- 3-methyl-5-nitro-1H-Indole
- 3-Hydroxy-4-nitro (1H)indazole
- 3-HYDROXY-4-NITRO-1H-INDAZOLE
- 3-Methyl-5-nitro-indol
- 3-methyl-5-nitroindole
- 3-methyl-5-nitro-indole
- 4-nitro-1,2-dihydro-indazol-3-one
- 4-Nitro-1H-indazol-3-ol
- 5-Nitro-3-indazolinon
- 5-nitro-3-methylindole
- AG-G-92653
- AK139882
- CTK5D8786
- SureCN1610805
- 3-Methyl-5-nitro-1H-indole #
- AT22651
- AKOS028111550
- 1H-Indole, 3-methyl-5-nitro-
- A936794
- SY199512
- Z1255379380
- CS-0415942
- 61861-88-9
- (3-methyl-1H-indol-5-yl)azinic acid
- SCHEMBL3298386
- EN300-202716
- DTXSID701346890
- PS-16869
- SB14930
- MFCD00277073
- Q63409493
-
- MDL: MFCD00277073
- Inchi: 1S/C9H8N2O2/c1-6-5-10-9-3-2-7(11(12)13)4-8(6)9/h2-5,10H,1H3
- InChI Key: LPFQDJBJGFUMRG-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC2=C(C=1)C(C)=CN2)=O
Computed Properties
- Exact Mass: 176.05864
- Monoisotopic Mass: 176.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 61.6Ų
Experimental Properties
- PSA: 58.93
3-methyl-5-nitro-1H-Indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B498478-10mg |
3-methyl-5-nitro-1H-indole |
61861-88-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B498478-50mg |
3-methyl-5-nitro-1H-indole |
61861-88-9 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B498478-100mg |
3-methyl-5-nitro-1H-indole |
61861-88-9 | 100mg |
$ 320.00 | 2022-06-07 | ||
| Chemenu | CM415444-2g |
3-Methyl-5-nitro-1H-indole |
61861-88-9 | 97% | 2g |
$1000 | 2022-08-31 | |
| eNovation Chemicals LLC | Y1193751-1g |
3-Methyl-5-nitroindole |
61861-88-9 | 95% | 1g |
$630 | 2023-05-11 | |
| eNovation Chemicals LLC | Y1053171-250MG |
3-methyl-5-nitro-1H-indole |
61861-88-9 | 97% | 250mg |
$100 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1053171-500MG |
3-methyl-5-nitro-1H-indole |
61861-88-9 | 97% | 500mg |
$140 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1053171-1G |
3-methyl-5-nitro-1H-indole |
61861-88-9 | 97% | 1g |
$195 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1053171-5G |
3-methyl-5-nitro-1H-indole |
61861-88-9 | 97% | 5g |
$555 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1053171-10G |
3-methyl-5-nitro-1H-indole |
61861-88-9 | 97% | 10g |
$930 | 2024-07-21 |
3-methyl-5-nitro-1H-Indole Suppliers
3-methyl-5-nitro-1H-Indole Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 3-methyl-5-nitro-1H-Indole
Introduction to 3-methyl-5-nitro-1H-Indole (CAS No. 61861-88-9)
3-methyl-5-nitro-1H-indole, identified by the Chemical Abstracts Service Number (CAS No.) 61861-88-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the indole family, characterized by a benzene ring fused to a pyrrole ring. The presence of both a methyl group at the 3-position and a nitro group at the 5-position introduces unique electronic and steric properties, making it a versatile scaffold for drug discovery and synthetic chemistry.
The structural features of 3-methyl-5-nitro-1H-indole contribute to its reactivity and potential biological activity. The nitro group, in particular, is a well-known pharmacophore that can participate in various chemical transformations, including reduction to an amine or diazotization followed by coupling reactions. These properties have been exploited in the development of novel therapeutic agents targeting diverse biological pathways.
In recent years, 3-methyl-5-nitro-1H-indole has been explored as a key intermediate in the synthesis of bioactive molecules. Its indole core is a privileged scaffold in medicinal chemistry, frequently appearing in compounds with antimicrobial, antiviral, and anticancer properties. The nitro-substituted indoles have shown promise in modulating enzyme activity and inhibiting key signaling pathways involved in disease progression.
One of the most compelling aspects of 3-methyl-5-nitro-1H-indole is its role in the development of small-molecule inhibitors. For instance, derivatives of this compound have been investigated for their potential to inhibit tyrosine kinases, which are overexpressed in many cancers. The methyl and nitro groups provide specific interactions with the target protein, enhancing binding affinity and selectivity. This has led to several preclinical studies evaluating the efficacy of these derivatives in tumor models.
The synthetic accessibility of 3-methyl-5-nitro-1H-indole also contributes to its popularity among researchers. It can be readily prepared through nitration of 3-methylindole or through cyclization reactions involving appropriately substituted precursors. These synthetic routes allow for rapid modification of the indole core, enabling the exploration of a wide range of structural analogs.
Recent advances in computational chemistry have further enhanced the utility of 3-methyl-5-nitro-1H-indole as a drug-like scaffold. Molecular modeling studies have identified optimal substituent positions and orientations that maximize interactions with biological targets. These insights have guided the design of novel compounds with improved pharmacokinetic profiles and reduced toxicity.
The pharmacological profile of 3-methyl-5-nitro-1H-indole has been extensively studied in vitro and in vivo. Initial investigations revealed its ability to modulate neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Further research has expanded its therapeutic scope to include anti-inflammatory and immunomodulatory effects. The compound’s ability to interact with multiple biological targets makes it an attractive candidate for multitarget drug design.
In conclusion, 3-methyl-5-nitro-1H-indole (CAS No. 61861-88-9) represents a promising scaffold for pharmaceutical innovation. Its unique structural features, combined with its synthetic versatility and biological activity, position it as a valuable building block for developing new therapeutic agents. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow further.
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